5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with bromine and chlorine atoms, as well as methyl groups, making it of particular interest in medicinal chemistry and organic synthesis.
5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one is classified as a pyrimidine derivative. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound is notable for its potential biological activity and applications in pharmaceutical research.
The synthesis of 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one can be achieved through several methods, including:
The reaction conditions, such as temperature, solvent choice, and catalyst type, are crucial for optimizing yield and purity. For example, controlling the reaction temperature can prevent side reactions that lead to undesired products.
The molecular structure of 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one consists of a pyrimidine ring with specific substituents:
The empirical formula is C₇H₈BrClN₂O, with a molecular weight of approximately 227.51 g/mol. The compound's structural representation can be derived from its SMILES notation: Clc1cn(c(Br)c(c1C)C)C(=O)N
.
5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the halogens and the electron-donating effects of the methyl groups, which can stabilize certain intermediates during reactions.
The mechanism by which 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one exerts its biological effects typically involves interactions with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrimidine compounds often exhibit activity against various diseases, including viral infections like HIV . The exact mechanism may involve inhibition of viral replication or modulation of host cell responses.
5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one is soluble in organic solvents but may have limited solubility in water due to its hydrophobic character. Its stability is influenced by environmental factors such as pH and temperature.
This compound has potential applications in:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0